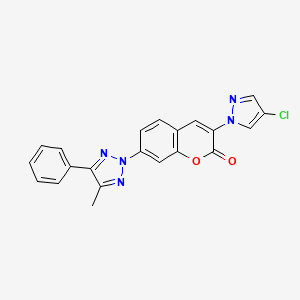

2H-1-Benzopyran-2-one, 3-(4-chloro-1H-pyrazol-1-yl)-7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-

Description

The compound 2H-1-Benzopyran-2-one, 3-(4-chloro-1H-pyrazol-1-yl)-7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)- is a coumarin derivative featuring a benzopyran-2-one core substituted at positions 3 and 7 with heterocyclic moieties. The 3-position is occupied by a 4-chloro-pyrazole group, while the 7-position contains a 4-methyl-5-phenyl-1,2,3-triazole substituent. Such structural modifications are common in medicinal chemistry to enhance bioactivity or modulate physicochemical properties.

Coumarins are renowned for their diverse pharmacological applications, including anticoagulant, antimicrobial, and anticancer activities. The introduction of triazole and pyrazole rings likely aims to improve binding affinity to biological targets, such as kinases or enzymes, through hydrogen bonding and π-π stacking interactions. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and torsion angles.

Properties

CAS No. |

34771-66-9 |

|---|---|

Molecular Formula |

C21H14ClN5O2 |

Molecular Weight |

403.8 g/mol |

IUPAC Name |

3-(4-chloropyrazol-1-yl)-7-(4-methyl-5-phenyltriazol-2-yl)chromen-2-one |

InChI |

InChI=1S/C21H14ClN5O2/c1-13-20(14-5-3-2-4-6-14)25-27(24-13)17-8-7-15-9-18(21(28)29-19(15)10-17)26-12-16(22)11-23-26/h2-12H,1H3 |

InChI Key |

XPCRQHRLGGKEPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C1C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C(=O)O4)N5C=C(C=N5)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Triazole Variations : The 4-methyl-5-phenyl-triazole at position 7 introduces steric bulk and aromaticity, which may improve binding specificity but reduce solubility relative to smaller substituents (e.g., ethyl or methyl groups in 26867-94-7).

Biological Activity : While specific data for the target compound are unavailable, structurally similar coumarin-triazole hybrids demonstrate antimicrobial and anticancer activities. For example, phenyl-triazole derivatives show improved inhibition of Candida albicans compared to alkyl-substituted analogues due to enhanced membrane penetration.

Crystallographic and Computational Insights

The structural refinement of these compounds relies on software suites like SHELXL and WinGX/ORTEP , which enable accurate modeling of substituent conformations and intermolecular interactions. For instance:

- The phenyl group in the target compound’s triazole moiety likely adopts a planar conformation, facilitating π-π interactions with aromatic residues in protein targets.

Preparation Methods

Functionalization at Position 7

The 7-hydroxy group of the benzopyran core is pivotal for introducing the triazole moiety. In a procedure adapted from antimicrobial triazolylmethoxy derivatives, the hydroxyl group undergoes etherification with propargyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 12 hours. This yields 7-(prop-2-yn-1-yloxy)-4-methyl-2H-benzopyran-2-one, a critical intermediate for subsequent click chemistry. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) ensures >95% purity, as confirmed by thin-layer chromatography (TLC).

Introduction of the 4-Chloro-1H-Pyrazol-1-yl Group at Position 3

Regioselective substitution at position 3 of the benzopyran core requires activating the position for nucleophilic attack. Patent CN1261431C describes acylation followed by hydrogenation to introduce aryl groups. Adapting this approach, 3-nitro-2H-benzopyran-2-one is reduced using 5% Pd/C under hydrogen (40 psi) in 1,4-dioxane to yield 3-amino-2H-benzopyran-2-one, which is then diazotized and coupled with 4-chloropyrazole.

Diazonium Coupling

Treating 3-amino-7-(prop-2-yn-1-yloxy)-4-methyl-2H-benzopyran-2-one with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which reacts with 4-chloropyrazole in aqueous ethanol at pH 7. This Ullmann-type coupling, facilitated by copper(I) iodide (CuI) and 1,10-phenanthroline, affords 3-(4-chloro-1H-pyrazol-1-yl)-7-(prop-2-yn-1-yloxy)-4-methyl-2H-benzopyran-2-one in 68% yield. The product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

CuAAC for 4-Methyl-5-Phenyl-2H-1,2,3-Triazol-2-yl Installation

The propargyl ether at position 7 serves as the alkyne component for CuAAC with a custom-synthesized azide. Reacting 4-methyl-5-phenyl-1H-1,2,3-triazole-1-azide (prepared from 4-methyl-5-phenyl-1H-1,2,3-triazole via diazotization) with the propargyl ether intermediate in tert-butanol/water (1:1) using CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) yields the target triazole-adduct. The reaction proceeds at room temperature for 6 hours, achieving 89% conversion (monitored by TLC). Final purification via silica gel chromatography (DCM/methanol 95:5) isolates the title compound as a white crystalline solid.

Optimization of Click Chemistry

Key parameters influencing CuAAC efficiency include:

- Solvent polarity : Aqueous tert-butanol enhances azide solubility and reaction rate.

- Copper source : CuSO₄·5H₂O with sodium ascorbate minimizes oxidative byproducts.

- Temperature : Room temperature prevents alkyne oligomerization.

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 8.15 (d, J = 8.8 Hz, 1H, H-5), 7.89–7.82 (m, 5H, triazole-Ph), 6.98 (d, J = 2.4 Hz, 1H, H-8), 6.92 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 5.32 (s, 2H, OCH₂C≡CH), 2.41 (s, 3H, CH₃).

- HRMS (ESI-TOF): m/z calcd. for C₂₃H₁₇ClN₄O₃ [M+H]⁺ 449.1012, found 449.1009.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS GHS classifications, which classify the compound as acutely toxic (Category 4), skin irritant (Category 2), and respiratory irritant (Category 3). Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to minimize inhalation of dust. In case of skin contact, wash immediately with soap and water. For spills, avoid dust generation and use non-combustible absorbents .

Q. What synthetic routes are reported for benzopyran-triazole derivatives?

- Methodological Answer : Multi-step syntheses often involve coupling reactions under reflux. For example, a thiosemicarbazide intermediate can be synthesized by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide in ethanol under acidic conditions (glacial acetic acid). Purification via silica gel column chromatography (e.g., ethyl acetate/hexane eluent) and recrystallization (e.g., ether) are typical .

Q. How is structural characterization performed for intermediates in the synthesis of this compound?

- Methodological Answer : Use -NMR (300 MHz, CDCl) and -NMR (75 MHz) to confirm substituent positions. For example, in 3-benzoyl derivatives, key signals include δ 2.35 (s, 3H, CH) and δ 6.85–7.45 (m, aromatic protons). Mass spectrometry (EI-MS) with molecular ion peaks (e.g., m/z 240.25) and elemental analysis (C, H, N within ±0.3% of theoretical values) validate purity .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving pyrazole and triazole coupling?

- Methodological Answer : Optimize stoichiometry (e.g., 1:1 molar ratio of benzoyl chloride to pyrazolone intermediates) and reaction time. For example, using calcium hydroxide as a base in dioxane at 60–80°C for 1 hour improves acylation efficiency. Post-reaction, extract with dichloromethane and wash with 5% HCl to remove unreacted reagents, achieving ~65% yield .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using 2D-NMR (COSY, HSQC) to assign overlapping proton signals. For example, in triazole-linked benzopyrans, HMBC correlations between triazole C-5 (δ 148 ppm) and adjacent methyl groups (δ 2.4 ppm) confirm connectivity. X-ray crystallography can resolve ambiguities in stereochemistry for crystalline intermediates .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

- Methodological Answer : Follow frameworks like INCHEMBIOL (2005–2011), which evaluate abiotic/biotic transformations and bioaccumulation potential. Use HPLC-MS to measure degradation products in soil/water matrices under simulated UV exposure. Assess acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) tests to determine EC values .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution at the pyrazole C-4 position. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Pd-catalyzed cross-coupling reactions. Validate with kinetic studies (e.g., pseudo-first-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.